molecular formula C8H5BrF2N2 B6186664 5-bromo-1-(difluoromethyl)-1H-indazole CAS No. 2407511-99-1

5-bromo-1-(difluoromethyl)-1H-indazole

Cat. No.: B6186664
CAS No.: 2407511-99-1
M. Wt: 247.04 g/mol
InChI Key: HFXROKMUEBVPLF-UHFFFAOYSA-N
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Description

5-bromo-1-(difluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazoles are bicyclic compounds containing a five-membered pyrazole ring fused to a benzene ring. The presence of bromine and difluoromethyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-1H-indazole typically involves the bromination of an indazole precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tubular reactors for diazotization reactions, followed by bromination and difluoromethylation steps, can be employed to achieve large-scale production. These methods offer advantages such as reduced reaction times, improved safety, and energy savings .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(difluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of the indazole ring allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-bromo-1-(difluoromethyl)-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-(difluoromethyl)-2(1H)-pyridinone
  • 5-bromo-1-(difluoromethyl)-1H-imidazole
  • 5-bromo-1-(difluoromethyl)-1H-pyrazole

Uniqueness

5-bromo-1-(difluoromethyl)-1H-indazole is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

2407511-99-1

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)indazole

InChI

InChI=1S/C8H5BrF2N2/c9-6-1-2-7-5(3-6)4-12-13(7)8(10)11/h1-4,8H

InChI Key

HFXROKMUEBVPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2C(F)F

Purity

95

Origin of Product

United States

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